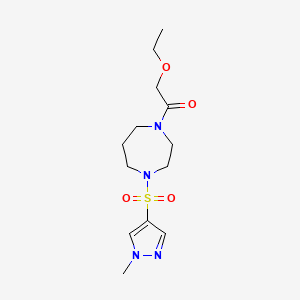
1-sec-butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-sec-butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
1-sec-butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole has been used in various scientific research applications. One of the most commonly studied applications is its use as a ligand for the palladium-catalyzed cross-coupling reaction. This reaction is used to synthesize various organic compounds, including pharmaceuticals, agrochemicals, and materials. 1-sec-butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole has also been used as a building block for the synthesis of various heterocyclic compounds, including pyrazoles, pyridazines, and pyridines. Additionally, this compound has been studied for its potential applications in the field of organic electronics, where it can be used as a hole-transporting material in organic light-emitting diodes and organic photovoltaics.
Mecanismo De Acción
The mechanism of action of 1-sec-butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole is not fully understood. However, it is believed that this compound acts as a ligand for the palladium-catalyzed cross-coupling reaction by coordinating with the palladium catalyst and stabilizing the transition state of the reaction. Additionally, the presence of the iodine atom in the compound may increase its reactivity and make it more suitable for the cross-coupling reaction.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-sec-butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole. However, it has been shown to have low toxicity in animal studies, indicating its potential safety for use in various scientific research applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-sec-butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole in lab experiments is its ability to act as a ligand for the palladium-catalyzed cross-coupling reaction, which is a widely used reaction in organic synthesis. Additionally, this compound can be easily synthesized through various methods, making it readily available for use in scientific research. However, one of the limitations of using this compound is its limited solubility in common organic solvents, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on 1-sec-butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole. One direction is to further study its mechanism of action and its potential applications in various fields, including organic synthesis, organic electronics, and materials science. Another direction is to develop new methods for synthesizing this compound with improved yields and solubility. Additionally, the potential toxicology and environmental impact of this compound should be studied to ensure its safe use in scientific research.
Métodos De Síntesis
1-sec-butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole can be synthesized through various methods. One of the most commonly used methods is the reaction between 1-sec-butyl-3-(methoxymethyl)-1H-pyrazole-4-carbaldehyde and iodine in the presence of a base. This reaction leads to the formation of 1-sec-butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole in good yields. Other methods include the reaction between 1-sec-butyl-3-(methoxymethyl)-1H-pyrazole-4-carbaldehyde and iodine monochloride or the reaction between 1-sec-butyl-3-(methoxymethyl)-1H-pyrazole-4-carbaldehyde and sodium iodide in the presence of copper powder.
Propiedades
IUPAC Name |
1-butan-2-yl-4-iodo-3-(methoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IN2O/c1-4-7(2)12-5-8(10)9(11-12)6-13-3/h5,7H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLDUYIIBKDXQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)COC)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-chlorophenyl)azepan-1-yl)ethanone](/img/structure/B2549770.png)


![5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2549775.png)
![N-[2-(6-phenacylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2549776.png)


![2-[7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]-N~1~-(3,5-dimethylphenyl)acetamide](/img/structure/B2549781.png)
![N'-[(1E)-[4-(benzyloxy)phenyl]methylidene](tert-butoxy)carbohydrazide](/img/structure/B2549782.png)

![6-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2549784.png)
